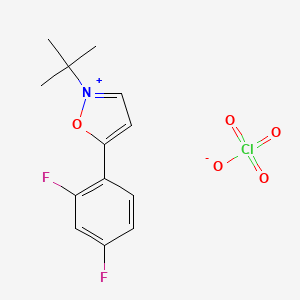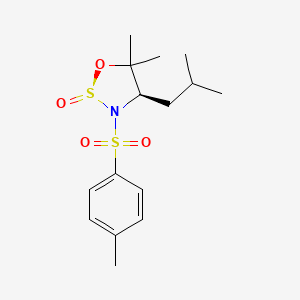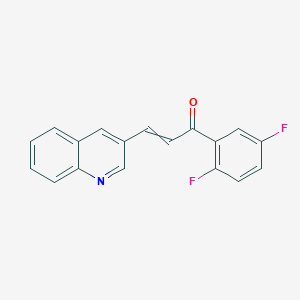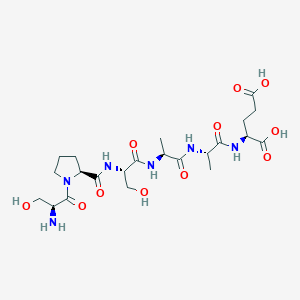![molecular formula C9H10FNO B14203450 N-[4-(Fluoromethyl)phenyl]acetamide CAS No. 827307-48-2](/img/structure/B14203450.png)
N-[4-(Fluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Fluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Fluoromethyl)phenyl]acetamide typically involves the reaction of 4-(fluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(Fluoromethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: 4-(Fluoromethyl)aniline is added to a solution of acetic anhydride in a suitable solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Fluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives.
Applications De Recherche Scientifique
N-[4-(Fluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[4-(Fluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acetamide group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a fluoromethyl group.
N-(4-Fluorophenyl)acetamide: This compound lacks the fluoromethyl group, having only a fluorine atom attached to the phenyl ring.
Uniqueness
N-[4-(Fluoromethyl)phenyl]acetamide is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
827307-48-2 |
|---|---|
Formule moléculaire |
C9H10FNO |
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
N-[4-(fluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
NZQUTRDVBHICGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)


![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)

